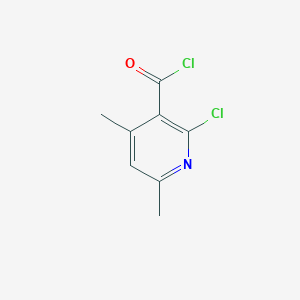
2-Chloro-4,6-dimethylpyridine-3-carbonyl chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Chloro-4,6-dimethylpyridine-3-carbonyl chloride, also known as CDPC, is a chemical compound that has been widely used in scientific research. It is a pyridine derivative that contains a carbonyl chloride functional group. CDPC has been utilized in various fields such as medicinal chemistry, organic synthesis, and material science.
作用機序
The mechanism of action of 2-Chloro-4,6-dimethylpyridine-3-carbonyl chloride is not fully understood, but it is believed to act as an acylating agent. 2-Chloro-4,6-dimethylpyridine-3-carbonyl chloride can react with various functional groups such as amines, alcohols, and thiols, leading to the formation of amides, esters, and thioesters. 2-Chloro-4,6-dimethylpyridine-3-carbonyl chloride has been shown to inhibit the activity of acetylcholinesterase, an enzyme that hydrolyzes the neurotransmitter acetylcholine, which is involved in various physiological processes such as muscle contraction and cognition.
生化学的および生理学的効果
2-Chloro-4,6-dimethylpyridine-3-carbonyl chloride has been shown to have various biochemical and physiological effects. It has been reported to exhibit antitumor, antifungal, and antibacterial activities. 2-Chloro-4,6-dimethylpyridine-3-carbonyl chloride has also been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. Additionally, 2-Chloro-4,6-dimethylpyridine-3-carbonyl chloride has been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines.
実験室実験の利点と制限
2-Chloro-4,6-dimethylpyridine-3-carbonyl chloride has several advantages for lab experiments, such as its high purity, stability, and ease of handling. It can be stored for an extended period without degradation or decomposition. However, 2-Chloro-4,6-dimethylpyridine-3-carbonyl chloride has some limitations, such as its high cost, low solubility, and toxicity. It should be handled with care and used in a well-ventilated area.
将来の方向性
2-Chloro-4,6-dimethylpyridine-3-carbonyl chloride has great potential for future research directions. One possible direction is the development of 2-Chloro-4,6-dimethylpyridine-3-carbonyl chloride-based materials with unique properties such as high porosity and selectivity. Another direction is the synthesis of 2-Chloro-4,6-dimethylpyridine-3-carbonyl chloride derivatives with improved pharmacological properties such as increased potency and selectivity. Furthermore, the mechanism of action of 2-Chloro-4,6-dimethylpyridine-3-carbonyl chloride needs to be further elucidated to better understand its biological activity.
Conclusion:
In conclusion, 2-Chloro-4,6-dimethylpyridine-3-carbonyl chloride is a valuable chemical compound that has been widely used in scientific research. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on 2-Chloro-4,6-dimethylpyridine-3-carbonyl chloride is necessary to fully explore its potential in various fields.
合成法
The synthesis of 2-Chloro-4,6-dimethylpyridine-3-carbonyl chloride can be achieved by reacting 2-chloro-4,6-dimethylpyridine-3-carboxylic acid with thionyl chloride. The reaction proceeds through the formation of an intermediate acid chloride, which is then converted to 2-Chloro-4,6-dimethylpyridine-3-carbonyl chloride by the elimination of hydrogen chloride. The yield of 2-Chloro-4,6-dimethylpyridine-3-carbonyl chloride can be improved by using excess thionyl chloride and refluxing the reaction mixture for an extended period.
科学的研究の応用
2-Chloro-4,6-dimethylpyridine-3-carbonyl chloride has been used in various scientific research applications, such as in the synthesis of pharmaceutical intermediates, agrochemicals, and materials. It has been utilized as a key building block in the synthesis of antitumor agents, antibacterial agents, and anti-inflammatory drugs. 2-Chloro-4,6-dimethylpyridine-3-carbonyl chloride has also been used in the preparation of novel materials such as metal-organic frameworks and porous organic polymers.
特性
CAS番号 |
114319-42-5 |
|---|---|
製品名 |
2-Chloro-4,6-dimethylpyridine-3-carbonyl chloride |
分子式 |
C8H7Cl2NO |
分子量 |
204.05 g/mol |
IUPAC名 |
2-chloro-4,6-dimethylpyridine-3-carbonyl chloride |
InChI |
InChI=1S/C8H7Cl2NO/c1-4-3-5(2)11-7(9)6(4)8(10)12/h3H,1-2H3 |
InChIキー |
SJWSFNUCYJEBAT-UHFFFAOYSA-N |
SMILES |
CC1=CC(=NC(=C1C(=O)Cl)Cl)C |
正規SMILES |
CC1=CC(=NC(=C1C(=O)Cl)Cl)C |
同義語 |
3-Pyridinecarbonyl chloride, 2-chloro-4,6-dimethyl- (9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-(4-hydroxy-3-iodophenyl)-N-[3-[(8-methoxy-1,2,3,4-tetrahydronaphthalen-2-yl)-propylamino]propyl]propanamide](/img/structure/B44819.png)
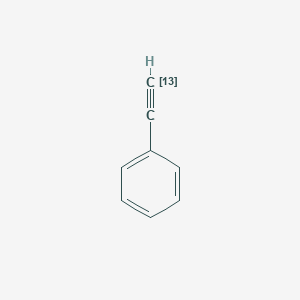
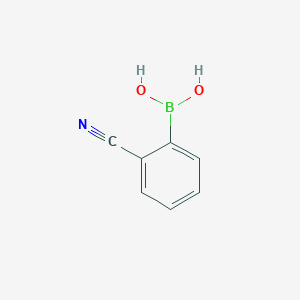
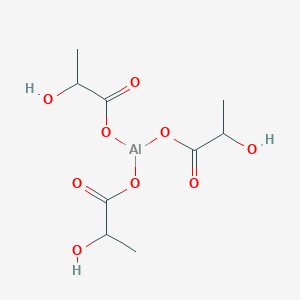
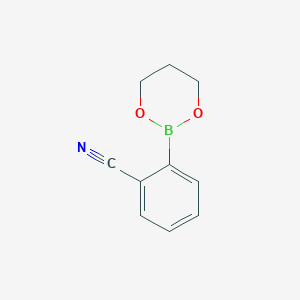
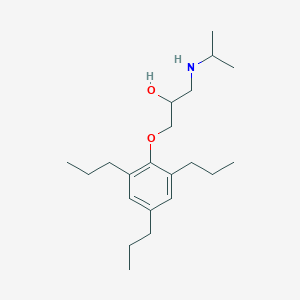
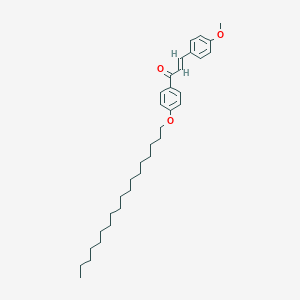
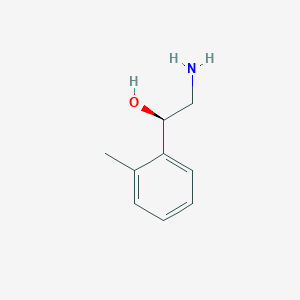
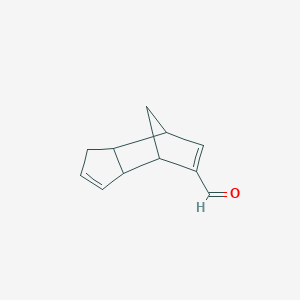
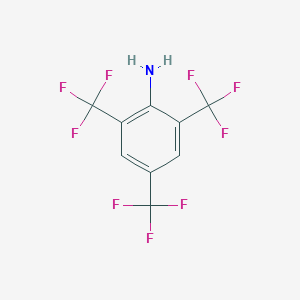
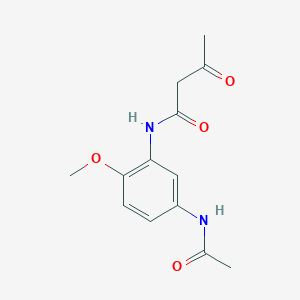
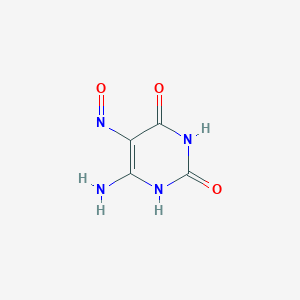
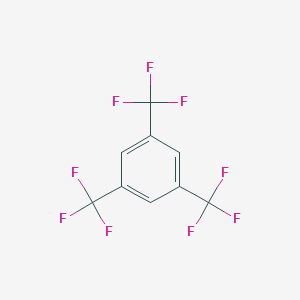
![[(2R,3S,4S,5R,6R)-6-[(2R,3S,4S,5R)-3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methyl (E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate](/img/structure/B44846.png)